4-Chloro-2',4',6'-trihydroxybutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is a chemical compound with the molecular formula C10H11ClO4 It is known for its unique structure, which includes a chlorinated phenyl ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone typically involves the chlorination of a phenolic precursor followed by the introduction of a butyrophenone moiety. One common method includes the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’,4’,6’-trihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Chloro-2’,4’,6’-trihydroxybutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but with three chlorine atoms instead of one.
4-Chloro-2,6-dihydroxyacetophenone: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is unique due to its specific arrangement of hydroxyl groups and the presence of a butyrophenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85614-45-5 |
---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
4-chloro-1-(2,4,6-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11ClO4/c11-3-1-2-7(13)10-8(14)4-6(12)5-9(10)15/h4-5,12,14-15H,1-3H2 |
InChI Key |
PNKGFYFCYXMKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CCCCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.